molecular formula C11H9F2I B2418343 1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-50-8

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2418343
CAS No.: 2287333-50-8
M. Wt: 306.094
InChI Key: HSQZTKPHBXABQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the geometry and electronic properties of other functional groups, such as benzene rings, while offering improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of 1-(3,4-Difluorophenyl)-3-iodobicyclo[11

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZTKPHBXABQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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